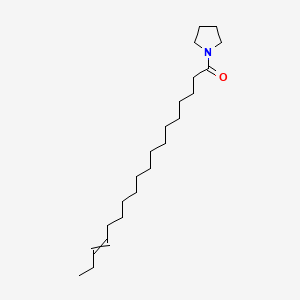
5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4’-position, and a methyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group is introduced at the 4’-position using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Alpha-Methylation: The alpha position is methylated using a suitable alkylating agent, often through a Friedel-Crafts alkylation reaction.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amine groups replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-alpha-methyl-3-biphenylacetic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-3-biphenylacetic acid: Lacks the methoxy group at the 4’-position.
4’-Methoxy-3-biphenylacetic acid: Lacks both the chlorine atom and the alpha-methyl group.
Uniqueness
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
75852-58-3 |
|---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c1-10(16(18)19)12-7-13(9-14(17)8-12)11-3-5-15(20-2)6-4-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
JMJLCNQUCCNTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)OC)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


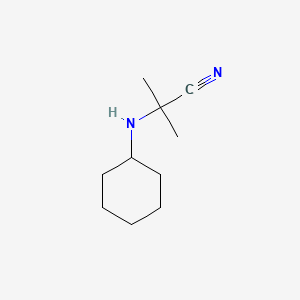
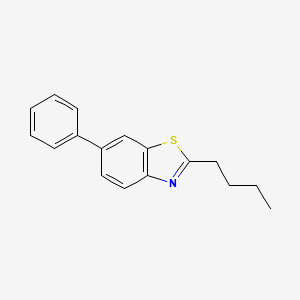
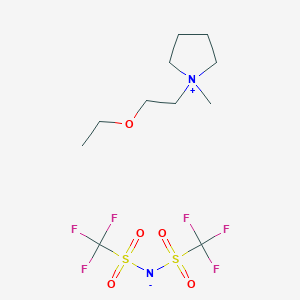
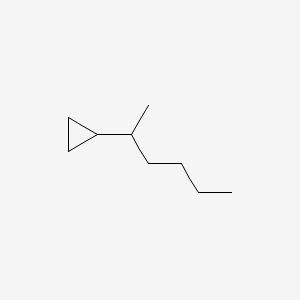
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
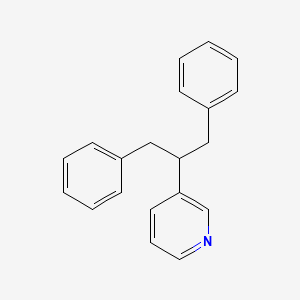
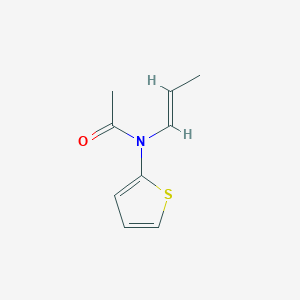
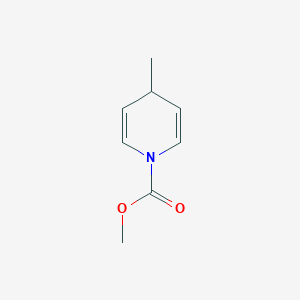

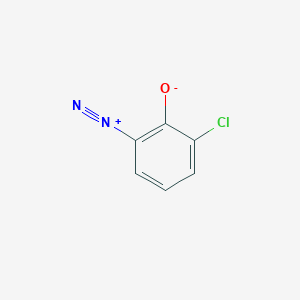
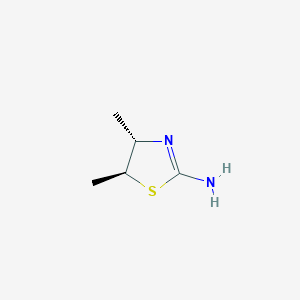
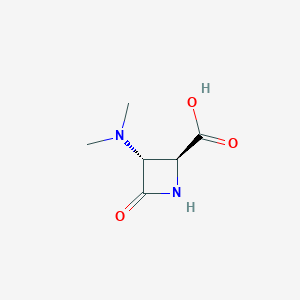
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
